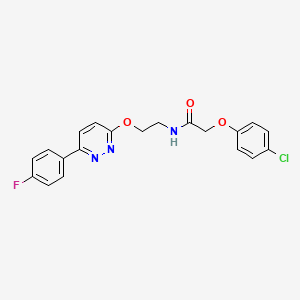

2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of acetamide derivatives with various aromatic amines or halogenated compounds to yield heterocyclic structures or to introduce specific functional groups that confer biological activity . For example, the synthesis of pyridazinone derivatives with anticancer properties involves characterizing the compounds using spectral techniques . Similarly, the synthesis of chlorophenyl acetamides as thrombin inhibitors involves specific substituents that enhance potency .

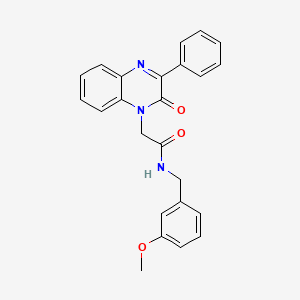

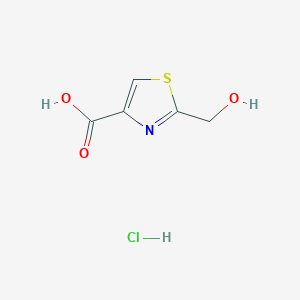

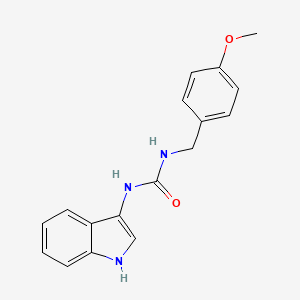

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been determined using various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of heterocyclic compounds when reacted with isoelectric bifunctional aromatic amines . The presence of chloro and fluoro substituents on the aromatic rings can influence the reactivity and the types of reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and reactivity . The crystal structures of related compounds reveal the importance of intermolecular interactions such as hydrogen bonding and halogen-π interactions in determining the solid-state arrangement .

Relevant Case Studies

Case studies involving related compounds demonstrate their potential biological activities. For example, certain pyridazinone derivatives exhibit significant anticancer, antiangiogenic, and antioxidant activities . Another study shows the use of chlorophenyl acetamide derivatives as potent thrombin inhibitors, which could have therapeutic applications . Additionally, the synthesis and bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator highlight the potential use of such compounds in pest control .

Scientific Research Applications

Synthesis and Antimicrobial Studies

2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is involved in the synthesis of various derivatives with potential antimicrobial properties. For instance, the synthesis of 4-oxo-thiazolidine derivatives involves the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate to produce 2-(4-chlorophenoxy)-acetohydrazide, which then undergoes further reactions to yield compounds with assigned structures based on IR, 1H NMR, LC-MS, and elemental analysis data. These compounds have been explored for their antimicrobial activities, indicating the chemical's utility in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2009).

Anticancer Drug Synthesis and Molecular Docking Analysis

Another application involves the synthesis and structure elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. The crystal structure of this compound, demonstrating intermolecular hydrogen bonds, provides insight into its potential as an anticancer drug (Sharma et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further, the molecule has been explored in the synthesis of bioactive benzothiazolinone acetamide analogs, examining their vibrational spectra, electronic properties, and ligand-protein interactions. These compounds show potential in photovoltaic applications due to their light harvesting efficiency and free energy of electron injection, alongside exhibiting non-linear optical activity and interactions with Cyclooxygenase 1 (COX1), underscoring their multifaceted applications in both medicinal chemistry and materials science (Mary et al., 2020).

Thrombin Inhibition

Additionally, its derivatives have been investigated as thrombin inhibitors, presenting a scaleable route for the synthesis of compounds with significant potential in therapeutic applications, especially in conditions necessitating thrombin inhibition (Ashwood et al., 2004).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3/c21-15-3-7-17(8-4-15)28-13-19(26)23-11-12-27-20-10-9-18(24-25-20)14-1-5-16(22)6-2-14/h1-10H,11-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGLPKYWXVIYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)

![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)